2-(3-chlorophenyl)-1H-benzimidazole

Catalog No.
S548272
CAS No.
22868-35-5
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-chlorophenyl)-1H-benzimidazole

CAS Number

22868-35-5

Product Name

2-(3-chlorophenyl)-1H-benzimidazole

IUPAC Name

2-(3-chlorophenyl)-1H-benzimidazole

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)

InChI Key

BGYHTIIVIGGCIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

G573; G-573; G 573.

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl

Description

The exact mass of the compound 2-(3-chlorophenyl)-1H-benzimidazole is 228.04543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Properties

    2-(3-chlorophenyl)-1H-benzimidazole belongs to a class of compounds known as benzimidazoles. Benzimidazoles possess a fused aromatic ring structure containing both benzene and imidazole moieties. This structure can impart a range of interesting properties, including nitrogen basicity and potential for hydrogen bonding PubChem, Compound Summary for 2-(3-chlorophenyl)-1H-benzimidazole, CID 767074: .

  • Potential Research Areas

    The presence of the chlorine substituent on the phenyl ring can further influence the molecule's properties, potentially making it an attractive candidate for investigation in various research fields. Some potential areas of exploration include:

    • Medicinal Chemistry: The benzimidazole core structure is present in many biologically active molecules. 2-(3-chlorophenyl)-1H-benzimidazole could be investigated for potential antifungal or antiparasitic activity, as these are common applications for benzimidazole derivatives NCBI Bookshelf, Benzimidazoles and Their Derivatives: .
    • Material Science: Aromatic heterocyclic compounds like 2-(3-chlorophenyl)-1H-benzimidazole can be useful building blocks for the development of novel materials. Its potential applications could include ligands in coordination chemistry or components in organic electronics Royal Society of Chemistry, Materials Science.

2-(3-chlorophenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. Its molecular formula is C₁₃H₉ClN₂, and it features a chlorophenyl group at the second position of the benzimidazole ring. The presence of the chlorine atom enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry and pharmaceuticals .

Research into the mechanism of action of 2-(3-Cl)-benzimidazole is ongoing. Studies suggest potential for this class of compounds to interact with various biological targets [, ]. However, more research is needed to fully understand their specific mechanisms.

The chemical reactivity of 2-(3-chlorophenyl)-1H-benzimidazole primarily involves electrophilic substitutions and nucleophilic additions. The imidazole nitrogen atoms can participate in protonation and coordination reactions, which are essential for its biological activity. It can also undergo:

  • Alkylation: Reacting with alkyl halides to form N-alkylated derivatives.
  • Acylation: Forming amides when treated with acyl chlorides.
  • Reduction: The nitro derivatives can be reduced to amines under specific conditions .

2-(3-chlorophenyl)-1H-benzimidazole exhibits significant biological properties, including:

  • Antimicrobial Activity: Studies have shown that this compound possesses antibacterial properties against various strains, making it a candidate for antibiotic development .
  • Antioxidant Properties: It has been evaluated for its ability to scavenge free radicals, contributing to its potential in treating oxidative stress-related diseases .
  • Anticancer Activity: Some derivatives of benzimidazole have shown promising results in inhibiting cancer cell proliferation, indicating potential applications in oncology .

The synthesis of 2-(3-chlorophenyl)-1H-benzimidazole can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of a catalyst such as sodium triacetoxyborohydride or other reducing agents.
  • Cyclization of Intermediate Compounds: Starting from substituted nitrobenzenes, reduction followed by cyclization can yield the desired benzimidazole structure .
  • Use of DMSO: Sodium dithionite is often employed as a reducing agent in DMSO solvent systems to facilitate the formation of the benzimidazole ring from nitro intermediates .

2-(3-chlorophenyl)-1H-benzimidazole has several applications:

  • Pharmaceuticals: Due to its biological activities, it is explored for drug development targeting infections and cancer.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals.
  • Research Reagent: Used in laboratories for synthesizing other bioactive compounds and studying their mechanisms of action .

Interaction studies involving 2-(3-chlorophenyl)-1H-benzimidazole focus on its binding affinities with various biological targets, including enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and potential side effects. Key findings include:

  • Binding interactions with DNA and RNA, which may influence its anticancer activity.
  • Inhibition studies against certain enzymes that are involved in metabolic pathways relevant to disease processes .

Several compounds share structural similarities with 2-(3-chlorophenyl)-1H-benzimidazole. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-chlorophenyl)-1H-benzimidazoleC₁₃H₉ClN₂Exhibits different biological activities due to the position of chlorine.
2-(phenyl)-1H-benzimidazoleC₁₃H₉N₂Lacks halogen substituents; less potent antimicrobial activity.
2-(3-methylphenyl)-1H-benzimidazoleC₁₄H₁₃N₂Methyl group alters solubility and bioactivity compared to chlorinated derivatives.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

228.04543

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hatzivassiliou G, Haling JR, Chen H, Song K, Price S, Heald R, Hewitt JF, Zak  M, Peck A, Orr C, Merchant M, Hoeflich KP, Chan J, Luoh SM, Anderson DJ, Ludlam MJ, Wiesmann C, Ultsch M, Friedman LS, Malek S, Belvin M. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013 Sep 12;501(7466):232-6. doi: 10.1038/nature12441. Epub 2013 Aug 11.  Erratum in: Nature. 2013 Oct 10;502(7470):258. PubMed PMID: 23934108.
2: Choo EF, Belvin M, Chan J, Hoeflich K, Orr C, Robarge K, Yang X, Zak M, Boggs  J. Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor. Xenobiotica. 2010 Nov;40(11):751-62. doi: 10.3109/00498254.2010.514365. PubMed PMID: 20836753.

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